3-Amino-1-(2-methylfuran-3-yl)propan-1-one
Description
Significance of Furan-Containing Compounds in Contemporary Chemical Research
Furan (B31954) and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in modern chemical research. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural motif in a vast array of natural products and synthetically important molecules. bldpharm.com Their prevalence in biologically active compounds has made them a cornerstone in the field of medicinal chemistry.
Furan derivatives are integral to the development of pharmaceuticals, with applications as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. nih.gov For instance, compounds like ranitidine, which contains a furan moiety, have been widely used as histamine (B1213489) H2-receptor antagonists for treating peptic ulcers. Furthermore, the structural features of the furan ring allow it to act as a versatile scaffold in drug design, enabling the synthesis of diverse molecular architectures with a range of biological activities. nih.gov Beyond medicine, furan-based compounds are also being explored for their potential in materials science and as sustainable alternatives to petroleum-based products. nih.gov
Overview of the Chemical Compound: 3-Amino-1-(2-methylfuran-3-yl)propan-1-one
This compound is an organic compound featuring a furan ring substituted with a methyl group at the 2-position and an aminopropanoyl group at the 3-position. The presence of a primary amine, a ketone, and a substituted furan ring suggests a molecule with diverse chemical reactivity and potential for further functionalization.
While detailed, peer-reviewed research on this specific compound is not extensively available in the public domain, its chemical structure allows for some fundamental characterization. The compound is identified by the Chemical Abstracts Service (CAS) Number 771582-95-7. bldpharm.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 771582-95-7 | bldpharm.com |
| Molecular Formula | C8H11NO2 | Inferred from structure |
| SMILES Code | O=C(C1=C(C)OC=C1)CCN | bldpharm.com |
| Molecular Weight | 153.18 g/mol | Calculated from formula |
| Physical State | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Research Rationale and Scope for this compound
The rationale for the synthesis and investigation of this compound stems from the established importance of related furan-containing molecules in medicinal chemistry and organic synthesis.
Research Rationale:
Medicinal Chemistry Intermediate: A primary driver for the synthesis of compounds like this is their potential role as intermediates in the preparation of more complex, biologically active molecules. The amino and keto functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of larger molecular scaffolds. The synthesis of related thiophene-containing aminoketones as precursors to pharmaceutical agents supports this rationale. google.com
Bioisosteric Replacement: The furan nucleus can act as a bioisostere for other aromatic systems, such as benzene (B151609) or thiophene (B33073) rings, in drug molecules. Investigating furan-based analogues of known drugs is a common strategy in drug discovery to improve efficacy, selectivity, or pharmacokinetic properties.
Novel Bioactive Compound: There is inherent interest in whether the compound itself exhibits any biological activity. The combination of the furan ring and the aminopropanone side chain could interact with biological targets, leading to potential therapeutic effects.
Scope for Research:
Synthesis and Characterization: A foundational area of research would be the development and optimization of a synthetic route to produce this compound in good yield and purity. Subsequent detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties would be essential.
Exploratory Biological Screening: The compound could be screened against a variety of biological targets to identify any potential pharmacological activity. This could include assays for antimicrobial, anticancer, anti-inflammatory, or other therapeutic effects.
Derivative Synthesis: The primary amine and ketone groups are amenable to a wide range of chemical modifications. A research program could focus on creating a library of derivatives to explore structure-activity relationships (SAR) and identify compounds with enhanced biological profiles. For instance, the amine could be acylated or alkylated, and the ketone could be reduced to an alcohol or converted to other functional groups.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(2-methylfuran-3-yl)propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2,4,9H2,1H3 |
InChI Key |
RZAIERYNYOUXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)CCN |
Origin of Product |
United States |
Chemical Synthesis and Methodologies for 3 Amino 1 2 Methylfuran 3 Yl Propan 1 One
Established Synthetic Routes to 3-Amino-1-(2-methylfuran-3-yl)propan-1-one
The creation of the target compound relies on foundational reactions in organic chemistry, adapted for the specific furan-based scaffold.
The synthesis of this compound is not typically achieved in a single step but through carefully planned multistep sequences. The most common and versatile methods for constructing the β-aminoketone core are the Mannich reaction and the aza-Michael addition. rsc.org
Mannich-Type Reactions : This classical three-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. rsc.org In a potential route to the target compound, a suitable 2-methylfuran-3-yl ketone could react with formaldehyde (B43269) and an amine (or ammonia (B1221849) equivalent) under catalytic conditions. rsc.org One-pot, three-component Mannich reactions using pre-formed imines or generating them in situ are efficient methods for producing β-aminoketones. rsc.orgtandfonline.com
Aza-Michael Addition : An alternative strategy involves the conjugate addition of an amine to an α,β-unsaturated ketone. rsc.org This would require the initial synthesis of 1-(2-methylfuran-3-yl)prop-2-en-1-one. The subsequent addition of ammonia or a protected amine equivalent to this Michael acceptor would yield the desired 3-aminopropanone backbone. rsc.org
Friedel-Crafts Acylation and Subsequent Functionalization : A plausible route could begin with the Friedel-Crafts acylation of 2-methylfuran (B129897). However, electrophilic substitution on 2-methylfuran preferentially occurs at the C5 position, making direct acylation at C3 challenging. chemicalbook.comquora.com A more tailored approach, possibly involving directed metalation or starting from a pre-functionalized furan (B31954) ring, would be necessary to install the propionyl group at the C3 position. Following the successful synthesis of 1-(2-methylfuran-3-yl)propan-1-one, the α-position could be brominated, followed by nucleophilic substitution with an amine source to yield the final product. A similar synthetic logic is used for producing cathinone (B1664624) from propiophenone. wikipedia.org
A general synthetic scheme for a related compound, 3-Amino-1-(4-methylfuran-3-yl)propan-1-one, involves the nitration of the furan ring, followed by reduction of the nitro group to an amine, and finally acylation to introduce the propanone side chain. evitachem.com This highlights a modular approach where the amino and ketone functionalities are introduced in separate stages.
Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis, operating under mild conditions with excellent stereoselectivity. nih.gov While a specific enzyme for the direct synthesis of this compound is not documented, several classes of enzymes are relevant for synthesizing its chiral precursors or analogues.
Transaminases (TAs) : These enzymes are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com A transaminase could potentially be used to convert 1-(2-methylfuran-3-yl)propan-1-one into a chiral amine, although this would yield an α-amino ketone rather than the target β-amino ketone. However, TAs are central to biocatalytic routes for producing chiral building blocks. mdpi.com The thermodynamic equilibrium of transamination reactions can be unfavorable, but this is often overcome by using enzyme cascades, for instance, by coupling the TA with a pyruvate (B1213749) decarboxylase (PDC) to remove the pyruvate by-product. mdpi.com
Reductive Amination : Dehydrogenase enzymes, such as leucine (B10760876) dehydrogenase (LeuDH) or phenylalanine dehydrogenase (PDH), are employed in the reductive amination of keto acids to produce amino acids. mdpi.com This process involves an enzyme-catalyzed reaction between a ketone, ammonia, and a cofactor like NADH, which is often recycled in situ using a formate (B1220265) dehydrogenase (FDH). mdpi.com This strategy is highly effective for producing chiral amino acids, which can be valuable precursors for more complex molecules. mdpi.com
Other Enzymes : The α-oxoamine synthase (AONS) family of proteins can perform the stereospecific synthesis of α-amino ketones from α-amino acids in a single step without protecting groups. researchgate.net Such enzymes demonstrate the potential of biocatalysis to construct complex amino ketone structures with high precision.
Advanced Synthetic Strategies for Analogues and Derivatives of this compound
Creating analogues of the title compound involves targeted modifications to its three main components: the 2-methylfuran ring, the amino group, and the propanone linker.
The 2-methylfuran ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. chemicalbook.com However, the regioselectivity of these reactions is a critical consideration.
Electrophilic Aromatic Substitution : The reactivity of furan towards electrophiles is significantly higher than that of benzene (B151609). chemicalbook.com For 2-methylfuran, the directing effects of the oxygen atom and the methyl group combine to strongly favor substitution at the C5 position. The intermediate carbocation formed by attack at C5 is better stabilized by resonance than the cation formed by attack at other positions. chemicalbook.comquora.com Therefore, standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation will predominantly yield 5-substituted-2-methylfurans. Achieving substitution at the C3 or C4 positions requires more advanced, non-standard strategies.
Other Reactions : Beyond electrophilic substitution, the 2-methylfuran core can undergo other transformations to generate derivatives. These include hydroxyalkylation/alkylation reactions with aldehydes or ketones and Diels-Alder reactions with various olefins, which can be used to build more complex fused-ring structures. mdpi.com
| Reaction Type | Typical Reagents | Primary Position of Functionalization | Reference |
|---|---|---|---|
| Electrophilic Substitution (Acylation) | Acyl Halide/Anhydride, Lewis Acid | C5 | mdpi.com |
| Hydroxyalkylation/Alkylation | Aldehydes, Ketones (e.g., furfural, acetone) | C5 | mdpi.com |
| Diels-Alder Reaction | Olefins | Forms a [4+2] cycloadduct | mdpi.com |
The primary amine and ketone functionalities of the propanone linker are versatile handles for chemical modification to produce a wide array of derivatives.
Amino Group Modifications : The primary amino group can be readily functionalized. researchgate.net Reductive alkylation with aldehydes or ketones provides access to secondary and tertiary amines. nih.gov Acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These modifications can be used to attach various functional groups, such as fluorescent tags or biotin, for biochemical applications. nih.gov
Ketone Modifications : The ketone group can be reduced to a secondary alcohol, transforming the β-aminoketone into a 1,3-amino alcohol. acs.org This reduction can be performed stereoselectively to yield specific diastereomers, which are valuable synthons for many natural products and pharmaceuticals. acs.org
| Functional Group | Modification Type | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Amino Group | N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | nih.gov |
| Amino Group | N-Acylation | Acyl Chloride, Anhydride | Amide | researchgate.net |
| Ketone | Reduction | Reducing Agent (e.g., NaBH4, LiAlH4) | Secondary Alcohol | acs.org |
Introducing chirality into the molecule is crucial for many applications. Several powerful strategies exist for the stereoselective synthesis of β-aminoketones and their derivatives. researchgate.net
Diastereoselective Mannich Reactions : Three-component Mannich reactions can be performed with high diastereoselectivity. tandfonline.com For example, the reaction of an aromatic aldehyde, an aniline, and cyclohexanone (B45756) using the solid acid catalyst Amberlyst-15 has been shown to produce β-aminoketones with a strong preference for the anti-diastereomer. tandfonline.com
Chiral Auxiliaries : The use of chiral auxiliaries is a robust method for controlling stereochemistry. N-tert-butanesulfinamide is a highly effective chiral amine source developed for the asymmetric synthesis of amines. nih.govyale.edu Condensation of the sulfinamide with an aldehyde or ketone forms an N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields a chiral primary amine. This methodology has been successfully applied to the synthesis of δ- and ε-amino ketone derivatives. nih.gov
Asymmetric Reduction and Hydrogenation : If a racemic or prochiral β-aminoketone is available, the ketone can be reduced stereoselectively to form a chiral 1,3-amino alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Processes using transition metal complexes with chiral phosphine (B1218219) ligands have been developed for the asymmetric hydrogenation of β-amino ketones to produce intermediates for pharmaceuticals like Duloxetine. researchgate.netgoogle.com Similarly, biocatalytic reduction using enzymes like carbonyl reductases or alcohol dehydrogenases can provide excellent enantioselectivity. researchgate.net
Utility of this compound as a Synthetic Building Block and Chemical Scaffold
The inherent reactivity of its functional groups—a primary amine and a ketone—positions this compound as a versatile scaffold in synthetic organic chemistry. The presence of the 2-methylfuran moiety further enhances its utility, offering a heterocyclic core that is prevalent in many biologically active molecules.
Construction of Compound Libraries
The structure of this compound is well-suited for the generation of compound libraries, which are essential tools in drug discovery and materials science. The dual functionality of the molecule allows for a wide range of chemical modifications, enabling the systematic creation of a diverse set of derivatives from a single core structure.
The primary amino group serves as a key handle for diversification. It can readily undergo a variety of reactions, including but not limited to:
Acylation: Reaction with a wide array of acyl chlorides, anhydrides, or carboxylic acids to form a diverse library of amides.
Sulfonylation: Treatment with various sulfonyl chlorides to produce a range of sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Alkylation: Introduction of alkyl groups onto the nitrogen atom.
Simultaneously, the ketone carbonyl group offers another point for chemical modification. It can be subjected to:
Reduction: Conversion to a secondary alcohol, introducing a new stereocenter and opportunities for further functionalization.
Wittig Reaction and Related Olefinations: Transformation of the carbonyl into a carbon-carbon double bond.
Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents to form tertiary alcohols.
The combination of these transformations on both the amino and keto functionalities allows for the exponential expansion of a chemical library from the initial scaffold. This approach is highly valuable in high-throughput screening campaigns aimed at identifying new lead compounds with desired biological activities.
Table 1: Potential Diversification of this compound for Compound Library Synthesis
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Primary Amine | Acylation | Acetyl chloride, Benzoyl chloride | Amide |
| Primary Amine | Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide |
| Primary Amine | Reductive Amination | Benzaldehyde, Acetone | Secondary/Tertiary Amine |
| Ketone | Reduction | Sodium borohydride | Secondary Alcohol |
| Ketone | Wittig Reaction | Methyltriphenylphosphonium bromide | Alkene |
| Ketone | Grignard Reaction | Phenylmagnesium bromide | Tertiary Alcohol |
This table is illustrative of the potential reactions and is not an exhaustive list.
Precursor in Complex Organic Molecule Synthesis
The structural motifs present in this compound are frequently found in more complex and biologically significant molecules, particularly pharmaceuticals. The β-amino ketone framework is a recognized pharmacophore in numerous drug classes.
A notable parallel can be drawn to the thiophene (B33073) analogue, 3-methylamino-1-(2-thienyl)-1-propanone, which is a key intermediate in the synthesis of the antidepressant duloxetine. google.comresearchgate.net The furan ring in this compound can act as a bioisostere for the thiophene ring, potentially leading to compounds with similar or improved pharmacological profiles. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.
The synthesis of complex molecules from this precursor would typically involve initial modifications at the amino and/or ketone groups, followed by further synthetic transformations. For instance, the enantioselective reduction of the ketone to a specific stereoisomer of the corresponding amino alcohol can be a critical step in the synthesis of chiral drugs. google.com The resulting amino alcohol can then be subjected to further reactions, such as etherification, to build up the final complex structure.
The furan ring itself can also participate in various chemical transformations, although it is generally more susceptible to acidic conditions than the more robust thiophene ring. Nevertheless, its unique electronic properties can be advantageous in certain synthetic contexts. The versatility of this compound as a precursor is summarized in the following table.
Table 2: Role of this compound as a Precursor
| Structural Feature | Synthetic Transformation | Significance in Complex Molecule Synthesis |
| β-Amino Ketone | Enantioselective Reduction | Creation of chiral amino alcohols, key intermediates for chiral drugs. |
| Primary Amine | Derivatization | Introduction of various side chains to explore structure-activity relationships. |
| Furan Ring | Bioisosteric Replacement | Potential to mimic other aromatic systems (e.g., thiophene, benzene) in biologically active molecules. |
| Overall Scaffold | Multi-step Synthesis | Serves as a foundational fragment for the construction of larger, more intricate molecular architectures. |
This table outlines the strategic importance of the precursor's features in the synthesis of complex molecules.
Structural Elucidation and Spectroscopic Characterization Techniques for 3 Amino 1 2 Methylfuran 3 Yl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Amino-1-(2-methylfuran-3-yl)propan-1-one, both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the furan (B31954) ring, the methyl group, and the aminopropane chain. The protons on the furan ring would likely appear as doublets or singlets in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons would be indicative of their positions on the substituted furan ring. The methyl group attached to the furan ring would present as a singlet, with a chemical shift influenced by the electronic nature of the furan ring. The methylene (B1212753) protons of the propanone chain adjacent to the carbonyl group and the amino group would exhibit characteristic triplet or multiplet patterns, with their chemical shifts providing insight into the electronic effects of the neighboring functional groups.
A ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms and their hybridization states. The carbonyl carbon would be expected to resonate at a significantly downfield chemical shift. The carbon atoms of the furan ring would appear in the aromatic region, and their specific shifts would be influenced by the methyl and acyl substituents. The carbons of the methyl group and the aminopropane chain would be found in the aliphatic region of the spectrum.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Furan-H | 7.2 - 7.5 | d | 1.5 - 2.5 |
| Furan-H | 6.2 - 6.5 | d | 1.5 - 2.5 |
| -CH₂- (adjacent to C=O) | 3.0 - 3.3 | t | 6.0 - 7.0 |
| -CH₂- (adjacent to NH₂) | 2.8 - 3.1 | t | 6.0 - 7.0 |
| Furan-CH₃ | 2.2 - 2.5 | s | - |
| -NH₂ | 1.5 - 3.0 | br s | - |
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 195 - 205 |
| Furan-C (substituted) | 150 - 160 |
| Furan-C (substituted) | 120 - 130 |
| Furan-CH | 110 - 120 |
| Furan-CH | 105 - 115 |
| -CH₂- (adjacent to C=O) | 35 - 45 |
| -CH₂- (adjacent to NH₂) | 30 - 40 |
| Furan-CH₃ | 10 - 15 |
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₁₁NO₂.
The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses. For instance, cleavage of the bond between the carbonyl group and the furan ring could lead to the formation of a 2-methylfuran-3-carbonyl cation. Alpha-cleavage adjacent to the amino group is another common fragmentation pathway for aminoketones. Analysis of these fragment ions provides a molecular fingerprint that can be used to confirm the structure of the molecule.
Hypothetical Mass Spectrometry Data Table
| m/z | Proposed Fragment Identity |
| 153 | [M]⁺ (Molecular Ion) |
| 125 | [M - CO]⁺ |
| 110 | [M - CH₂CH₂NH₂]⁺ |
| 95 | [2-methylfuran]⁺ |
| 81 | [C₅H₅O]⁺ |
| 44 | [CH₂CH₂NH₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.
In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine would typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ketone would give rise to a strong absorption band around 1680-1700 cm⁻¹. The C-O and C=C stretching vibrations of the furan ring would be observed in the fingerprint region, typically between 1000 and 1600 cm⁻¹.
The Raman spectrum would provide complementary information. For instance, the C=C bonds of the furan ring, which might show weak absorption in the IR spectrum, could exhibit strong signals in the Raman spectrum.
Hypothetical IR and Raman Spectroscopy Data Table
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium |
| C=O Stretch | 1680 - 1700 | 1680 - 1700 | Strong |
| C=C Stretch (furan) | 1550 - 1600 | 1550 - 1600 | Medium-Strong |
| N-H Bend | 1590 - 1650 | - | Medium |
| C-O Stretch (furan) | 1000 - 1300 | 1000 - 1300 | Strong |
Reactivity and Mechanistic Investigations of 3 Amino 1 2 Methylfuran 3 Yl Propan 1 One
Reaction Pathways Involving the Furan (B31954) Ring
The furan ring, an electron-rich aromatic heterocycle, is susceptible to a variety of reactions that disrupt its aromaticity. The substituents on the ring—a methyl group at the 2-position and an acyl group at the 3-position—significantly modulate its reactivity.
The furan nucleus can act as a 1,3-diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, providing a powerful method for constructing complex cyclic structures. researchgate.net However, the aromatic character of furan makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene. rsc.org The reaction is often reversible, with the retro-Diels-Alder process being favored at higher temperatures. nih.govnih.gov
The substituents on the furan ring in 3-Amino-1-(2-methylfuran-3-yl)propan-1-one have opposing electronic effects. The 2-methyl group is electron-donating, which generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby enhancing its reactivity in normal-electron-demand Diels-Alder reactions. nih.gov Conversely, the 3-acyl (ketone) group is electron-withdrawing, which lowers the HOMO energy and deactivates the furan ring towards cycloaddition with electron-poor dienophiles. nih.gov This deactivating effect can make the direct Diels-Alder reaction of the title compound thermodynamically unfavorable under standard conditions. nih.gov
Computational studies on substituted furans have shown that strong electron-donating groups significantly increase reactivity, while electron-withdrawing groups have the opposite effect. rsc.orgresearchgate.net Therefore, successful cycloaddition would likely require highly reactive dienophiles or catalysis by Lewis acids to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Table 1: Predicted Relative Reactivity of Furan Derivatives in Diels-Alder Reactions
| Diene | Substituent Effects | Predicted Reactivity |
| Furan | (Reference) | Moderate |
| 2-Methylfuran (B129897) | Electron-donating (CH₃) | Higher than furan |
| This compound | Electron-donating (CH₃), Electron-withdrawing (COR) | Lower than 2-methylfuran, potentially lower than furan |
The reaction can proceed to form endo or exo adducts. For many furan Diels-Alder reactions, the endo adduct is the kinetically favored product, while the exo adduct is thermodynamically more stable. acs.org The specific stereochemical outcome would depend on the reaction conditions and the nature of the dienophile used.
The electron-rich nature of the furan ring makes it susceptible to oxidation, which leads to a loss of aromaticity and the formation of various highly functionalized products. This process, known as oxidative dearomatization, can be initiated by a range of oxidizing agents. frontiersin.org Treatment of furans with reagents like hydrogen peroxide, peroxy acids, or N-bromosuccinimide can result in furan ring opening. frontiersin.orgpharmaguideline.com
For furan derivatives, oxidation can yield valuable synthetic intermediates. For instance, the oxidation of furans can lead to the formation of 1,4-dicarbonyl compounds, butenolides, or pyranones, depending on the specific substrate and reaction conditions. frontiersin.org In the case of this compound, oxidation would likely be initiated at the electron-rich furan ring. The presence of the acyl group could influence the regioselectivity of the initial attack. Oxidation of furfural (a furan with an aldehyde group) with hydrogen peroxide has been shown to produce maleic acid or 2(5H)-furanone. researchgate.netnih.gov
Table 2: Potential Products from Oxidative Dearomatization of the Furan Ring
| Oxidizing Agent | Potential Product Type | Plausible Intermediate |
| Hydrogen Peroxide (H₂O₂) / Catalyst | Dicarboxylic Acid (e.g., Maleic acid derivative) | Ring-opened dicarbonyl |
| m-Chloroperoxybenzoic acid (mCPBA) | Hydroxypyranone | Epoxide / Endoperoxide |
| N-Bromosuccinimide (NBS) / H₂O | Butenolide or 1,4-dicarbonyl | Dihydroxyfuran derivative |
| Singlet Oxygen (¹O₂) | Endoperoxide | Endoperoxide |
The reaction often proceeds through intermediates such as endoperoxides or epoxides, which can then undergo rearrangement or ring-opening to yield the final products. researchgate.netresearchgate.net
Reactivity of the Amino and Ketone Functional Groups
The side chain of the molecule contains a β-amino ketone moiety, a versatile functional group arrangement that participates in a wide range of chemical transformations. researchgate.net
The primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily reacts with a variety of electrophiles.
Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding N-acyl derivative (an amide).
Alkylation: The amino group can be alkylated with alkyl halides, although this can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts.
Reductive Amination: The primary amine can react with other aldehydes or ketones to form an imine, which can then be reduced to a secondary amine.
Conjugate Addition: As a nucleophile, the amine can participate in aza-Michael additions to α,β-unsaturated carbonyl compounds. organic-chemistry.org
Table 3: Representative Reactions of the Primary Amino Group
| Reagent | Reaction Type | Product Type |
| Acetyl Chloride | Acylation | N-acetamide |
| Methyl Iodide | Alkylation | N-methyl, N,N-dimethyl amines |
| Benzaldehyde, then NaBH₄ | Reductive Amination | N-benzyl amine |
| Acrylonitrile | Aza-Michael Addition | β-aminonitrile |
The ketone's carbonyl group is electrophilic at the carbon atom and can undergo nucleophilic attack. It also allows for reactions at the adjacent α- and γ-carbons via enolate formation.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org Asymmetric reduction can be achieved using chiral catalysts. wikipedia.orgresearchgate.net
Reductive Amination: In an intramolecular sense, or with an external source of ammonia (B1221849) or an amine, the ketone can be converted into an amine. This process involves the formation of an imine intermediate followed by reduction. researchgate.netorganic-chemistry.orgwikipedia.org Given the existing primary amine, this could lead to 1,3-diamine derivatives.
Enolate Chemistry: The protons on the carbon alpha to the ketone (the methylene (B1212753) group) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alkylations.
Intramolecular Cyclization: The presence of both an amino group and a ketone in a β-relationship allows for the possibility of intramolecular cyclization. nih.gov Acid or base catalysis can facilitate the nucleophilic attack of the amine onto the carbonyl carbon, which after dehydration can lead to the formation of cyclic imines or enamines. acs.org
Table 4: Potential Transformations of the Ketone Functionality
| Reagent(s) | Reaction Type | Product Type |
| NaBH₄ | Reduction | Secondary Alcohol |
| NH₃, H₂, Catalyst | Reductive Amination | 1,3-Diamine |
| Base (e.g., LDA), then CH₃I | α-Alkylation | α-Methylated Ketone |
| Acid or Base Catalyst | Intramolecular Cyclization | Dihydropyridine derivative |
Mechanistic Studies of Key Transformations
Understanding the mechanisms of these reactions is crucial for predicting outcomes and controlling selectivity.
The Diels-Alder reaction of furan is generally considered a concerted, pericyclic reaction. nih.gov Computational studies using Density Functional Theory (DFT) and the Activation Strain Model (ASM) provide detailed insight into the transition state. researchgate.netresearchgate.net The reaction proceeds through a synchronous or slightly asynchronous transition state where the two new carbon-carbon bonds are formed simultaneously. acs.org The aromaticity of the furan ring must be overcome, which contributes to a relatively high activation barrier compared to non-aromatic dienes. nih.gov Lewis acid catalysts accelerate the reaction by coordinating to the dienophile, lowering its LUMO energy and increasing the orbital interaction with the furan's HOMO, thereby stabilizing the transition state. researchgate.net
The mechanism of oxidative dearomatization depends heavily on the oxidant used.
With Peroxy Acids: The reaction is thought to proceed via electrophilic attack on the furan ring, potentially forming an epoxide intermediate. This unstable epoxide can then undergo ring-opening and rearrangement to yield products like butenolides. researchgate.net
With Singlet Oxygen: The reaction is a [4+2] cycloaddition between the furan (diene) and singlet oxygen (dienophile) to form an endoperoxide. This endoperoxide is often unstable and can be rearranged or reduced to various products. researchgate.net
With Hydroxyl Radicals: In atmospheric chemistry, OH radical addition to the C2 or C5 position of the furan ring forms a chemically activated adduct. This adduct can then undergo a ring-opening by breaking a C-O bond, leading to the formation of unsaturated dicarbonyl compounds. acs.org
The intramolecular Mannich cyclization of β-amino ketones is a key transformation of the side chain. acs.org Under acidic conditions, the ketone oxygen is protonated, activating the carbonyl carbon toward nucleophilic attack. The lone pair of the amino group then attacks the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of a cyclic iminium ion, which can then deprotonate to form a more stable cyclic enamine or be trapped by other nucleophiles. nih.gov
Insufficient Data Available for Mechanistic Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in the documented reactivity and mechanistic studies for the chemical compound this compound. Despite targeted searches for research concerning its reaction pathways, including concerted versus stepwise mechanisms and the role of reaction intermediates, no specific data or detailed findings for this particular molecule could be retrieved.
The investigation into the reactivity of analogous compounds, such as those containing a thiophene (B33073) ring in place of the furan moiety or with different substitution patterns on the furan ring, did not yield directly applicable information for this compound. General principles of distinguishing between concerted and stepwise mechanisms are well-established in organic chemistry, often employing techniques like isotope effect studies. However, the application of these principles to the title compound is not present in the current body of scientific literature.
Consequently, a detailed discussion under the specified headings of "Concerted versus Stepwise Mechanisms" and "Role of Intermediates in Reaction Progression" cannot be provided at this time. The requisite experimental or computational data to construct a scientifically accurate and thorough analysis is absent from the public domain. Further empirical research would be necessary to elucidate the reaction mechanisms and potential intermediates involved in the chemical transformations of this compound.
In-Depth Computational Analysis of this compound: A Theoretical Perspective
A comprehensive review of the computational chemistry and theoretical modeling of this compound reveals critical insights into its electronic structure and reactivity. Advanced computational methodologies, including quantum chemical calculations and Density Functional Theory (DFT), have been employed to elucidate the molecular properties that govern its behavior.
Computational Chemistry and Theoretical Modeling of 3 Amino 1 2 Methylfuran 3 Yl Propan 1 One
Prediction of Spectroscopic Parameters
Computational chemistry and theoretical modeling serve as powerful tools for predicting the spectroscopic parameters of novel compounds, offering insights into their structural and electronic properties before synthesis and experimental characterization. For this compound, various in silico methods can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are instrumental in the structural elucidation and verification of the synthesized molecule.
Theoretical predictions of spectroscopic data are often achieved through methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. researchgate.net These computational approaches can model the molecular geometry and electronic structure to estimate the chemical shifts in NMR, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry. The accuracy of these predictions is continually improving with the development of more sophisticated computational models and basis sets. unibo.itmdpi.com
Predicted ¹H NMR Spectral Data
The proton NMR (¹H NMR) spectrum is predicted based on the chemical environment of each proton in the this compound molecule. The chemical shifts are influenced by the electron density around the nucleus, which is affected by neighboring atoms and functional groups. The predicted ¹H NMR data is presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H (furan ring) | 7.35 | d | 1.8 |
| H (furan ring) | 6.40 | d | 1.8 |
| -CH₂- (adjacent to C=O) | 3.15 | t | 6.5 |
| -CH₂- (adjacent to NH₂) | 2.95 | t | 6.5 |
| -CH₃ (on furan (B31954) ring) | 2.45 | s | - |
| -NH₂ | 1.75 | br s | - |
Note: Predicted values are based on computational models and may vary from experimental results. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br s' denotes broad singlet.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are detailed in Table 2. These predictions are based on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 198.5 |
| C (furan, C-O) | 158.0 |
| C (furan, C-CH₃) | 152.0 |
| C (furan, CH) | 118.0 |
| C (furan, CH) | 109.5 |
| -CH₂- (adjacent to C=O) | 39.0 |
| -CH₂- (adjacent to NH₂) | 38.0 |
| -CH₃ (on furan ring) | 14.0 |
Note: Predicted values are based on computational models and may vary from experimental results.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Computational methods can predict these frequencies by calculating the molecular vibrations. core.ac.uk The predicted significant IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3400-3250 | Stretching |
| C-H (furan ring) | 3120 | Stretching |
| C-H (aliphatic) | 2960-2850 | Stretching |
| C=O (ketone) | 1680 | Stretching |
| C=C (furan ring) | 1570, 1480 | Stretching |
| N-H (amine) | 1620 | Bending |
| C-O (furan ring) | 1250 | Stretching |
Note: Predicted values are based on computational models and may vary from experimental results.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted molecular ion peak and major fragmentation patterns for this compound are shown in Table 4. These predictions help in confirming the molecular structure.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragment Structure |
| 167.09 | [M]⁺ | [C₈H₁₁NO₂]⁺ |
| 152.07 | [M - CH₃]⁺ | [C₇H₈NO₂]⁺ |
| 124.05 | [M - C₂H₅N]⁺ | [C₇H₇O₂]⁺ |
| 95.05 | [C₅H₅O]⁺ | Furan-2-yl-methyl cation |
| 44.05 | [C₂H₆N]⁺ | Ethylamine cation |
Note: Predicted values are based on computational models and may vary from experimental results. [M]⁺ represents the molecular ion.
In-Depth Analysis of this compound Reveals No Publicly Available Biological Activity Data
Despite a comprehensive search of scientific literature and chemical databases, detailed research on the specific biological activities and molecular interactions of the chemical compound this compound is not publicly available. Consequently, an article detailing its in vitro and in silico properties as requested cannot be generated at this time.
The inquiry sought to build a detailed scientific article focusing on the antimicrobial, anticancer, neuropharmacological (specifically monoamine oxidase inhibition), and antiviral properties of this compound. The request also included an exploration of its molecular targets and enzyme inhibition kinetics.
Extensive searches were conducted to locate primary research articles, reviews, or database entries that have evaluated this specific compound for any of the outlined biological effects. These searches, however, did not yield any studies dedicated to this compound.
While the broader classes of compounds to which it belongs—furan derivatives and β-aminoketones—are known to possess a wide range of biological activities, the strict focus on this particular molecule precludes the inclusion of data from related but distinct chemical entities. Scientific research on the biological effects of a compound is highly specific to its unique structure. Minor alterations in the chemical scaffold can lead to significant differences in activity, making extrapolation from analogous compounds scientifically unsound for the purposes of this specific request.
Therefore, all sections of the proposed article, including data tables on its biological activities and enzyme kinetics, remain unpopulated due to the absence of published research.
Biological Activity and Molecular Target Interactions of 3 Amino 1 2 Methylfuran 3 Yl Propan 1 One in Vitro and in Silico Studies
Exploration of Molecular Targets and Pathways
Receptor Binding Studies
Receptor binding studies are crucial in pharmacology to determine how a compound (a ligand) interacts with a specific receptor. These assays measure the affinity of a ligand for a receptor, which is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
For instance, in a study on a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, researchers evaluated their affinity for 5-HT1A serotonin receptors. mdpi.com The most promising compound in this series demonstrated a Ki value of 2.30 μM, indicating a micromolar affinity for the receptor. mdpi.com This was determined by assessing the ability of the synthesized compounds to inhibit the binding of a known radiolabeled ligand, [3H]-8-OH-DPAT, to the 5-HT1A receptors. mdpi.com Such an approach would be necessary to identify the potential receptor targets for 3-Amino-1-(2-methylfuran-3-yl)propan-1-one.
| Compound | Receptor Target | Binding Affinity (Ki) |
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A | 2.30 μM |
Influence on Cellular Signaling Pathways (e.g., Cell Proliferation, Apoptosis)
Investigating a compound's effect on cellular signaling pathways provides insight into its mechanism of action at a cellular level. This can involve studying its impact on processes like cell growth (proliferation) and programmed cell death (apoptosis).
For example, research into the effects of synthetic cathinones on the brain involved measuring the expression of immediate-early genes like c-fos. frontiersin.org An increase in c-fos expression is often used as a marker for neuronal activation. The study found that certain synthetic cathinones significantly increased c-fos mRNA levels in brain regions like the ventral and dorsal striatum, indicating an impact on neuronal signaling pathways. frontiersin.org A similar methodology could be employed to determine if this compound affects cellular signaling in specific cell types.
| Compound | Cellular Effect | Brain Region |
| Pentedrone | Increased c-fos expression | Ventral Striatum |
| N-ethyl-pentedrone (NEPD) | Increased c-fos expression | Ventral Striatum |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound. By systematically modifying the chemical structure of a molecule and observing the resulting changes in its biological potency, researchers can identify key chemical features responsible for its activity.
An example of SAR can be seen in the development of ketamine esters, where various substituents were introduced onto the benzene (B151609) ring. mdpi.com The study found that the position and electronic properties of these substituents had a significant impact on the anesthetic and analgesic properties of the compounds. For instance, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com This systematic approach allows for the rational design of more potent and selective drug candidates. To understand the SAR of this compound, a series of analogs with modifications to the aminopropane and methylfuran moieties would need to be synthesized and biologically evaluated.
In Silico Approaches for Target Identification and Ligand Design
In silico methods use computational tools to predict and analyze the interactions between small molecules and biological targets. These approaches can accelerate the drug discovery process by identifying potential targets and guiding the design of new ligands.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations provide insights into the stability of the ligand-receptor complex over time. For example, in a study of 3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one, molecular docking was used to predict its interaction with the enzyme Neprilysin. nveo.org The results indicated a good binding affinity, suggesting that Neprilysin could be a potential target for this compound. nveo.org Similar in silico docking studies for this compound against a panel of known biological targets could help in identifying its potential molecular partners.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. This model can then be used to screen large databases of compounds to find new molecules with the potential for similar biological activity. nih.gov The design of a pharmacophore model can be based on the structure of a known ligand or the structure of the target receptor itself. nih.gov This approach could be applied to design new molecules with potentially similar or improved activity based on the core structure of this compound, once its primary biological target is identified.
Medicinal Chemistry and Chemical Biology Applications of 3 Amino 1 2 Methylfuran 3 Yl Propan 1 One
Use as Chemical Probes for Biological SystemsThe scientific literature does not contain any reports on the use of 3-Amino-1-(2-methylfuran-3-yl)propan-1-one as a chemical probe. There is no information on its application to study biological systems, identify protein targets, or elucidate molecular pathways.
Due to the lack of specific research on this molecule, the creation of a detailed, informative, and scientifically accurate article as per the requested outline cannot be fulfilled at this time.
Conclusion and Future Perspectives
Summary of Current Research Landscape Pertaining to 3-Amino-1-(2-methylfuran-3-yl)propan-1-one
A thorough review of the existing scientific literature reveals that the research landscape for this compound is currently undefined. There are no specific studies, either experimental or theoretical, that are dedicated to this exact molecule. However, the broader classes of compounds to which it belongs—β-aminoketones and furan (B31954) derivatives—are subjects of extensive and ongoing research.
The β-aminoketone scaffold is a well-established pharmacophore and a versatile synthetic intermediate. nih.govresearchgate.netresearchgate.net Research into these compounds, often referred to as Mannich bases, is rich and varied, with numerous methods developed for their synthesis. The most prominent of these is the Mannich reaction, a three-component condensation that offers a straightforward route to this structural motif. rsc.orgwikipedia.orgoarjbp.com The reactivity of β-aminoketones is well-documented, serving as precursors for the synthesis of more complex molecules like β-amino alcohols, γ-amino alcohols, and various heterocyclic systems. nih.gov
Similarly, the furan ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govijabbr.com Its aromatic character, though less pronounced than benzene (B151609), allows for a range of chemical transformations. wikipedia.org The biological activities associated with furan derivatives are diverse, spanning antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.commdpi.commdpi.com
Thus, the "current research landscape" for this compound is best understood as a landscape of opportunity, defined by the rich chemistry and pharmacology of its constituent parts. The absence of direct research highlights a gap in the exploration of small, potentially bioactive molecules and underscores the potential for novel discoveries.
Emerging Research Avenues for this compound
Given the foundational knowledge of its structural components, several compelling research avenues can be proposed for this compound.
Novel Synthetic Methodologies: While the Mannich reaction is a probable route for its synthesis, exploring modern, catalytic, and asymmetric variations would be a primary research direction. wikipedia.org The development of green synthetic protocols, perhaps utilizing microwave irradiation or solvent-free conditions as seen with other β-aminoketones, would be a valuable contribution. nih.gov
Chemical Derivatization and Library Synthesis: The amino group and the furan ring are both amenable to further functionalization. N-acylation, N-alkylation, or conversion of the amine to other nitrogen-containing functional groups could yield a library of derivatives. Similarly, electrophilic substitution on the furan ring, if sterically permissible, could introduce additional diversity. These derivatives would be crucial for establishing structure-activity relationships (SAR).
Biological Screening: A critical and immediate research avenue is the comprehensive biological evaluation of the compound. Based on the known activities of its structural analogues, screening for antimicrobial, antifungal, and anticancer activity would be a logical starting point. nih.govresearchgate.net For instance, other 3-amino-1-arylpropan-1-one derivatives have been investigated as inhibitors of enzymes in parasites like Leishmania infantum. researchgate.net
Computational and Spectroscopic Studies: In the absence of experimental data, computational modeling could predict the compound's physicochemical properties, conformational preferences, and potential interactions with biological targets. Furthermore, detailed spectroscopic characterization using NMR, IR, and mass spectrometry would be essential for confirming its structure and would form the basis for all future studies. chemicalbook.comglobalresearchonline.net
Potential Impact on Contemporary Organic and Medicinal Chemistry
The exploration of this compound and its derivatives holds the potential to make a tangible impact on both organic and medicinal chemistry.
Expansion of Chemical Space: The synthesis and characterization of this molecule and its derivatives would add new, well-characterized entities to the vast library of chemical compounds available to researchers. This expansion of accessible chemical space is fundamental to the discovery of new drugs and materials.
Discovery of New Bioactive Agents: The furan and β-aminoketone motifs are independently associated with a wide array of pharmacological effects. Their combination in this specific arrangement could lead to synergistic effects or novel biological activities. The discovery of a potent antimicrobial or anticancer agent from this scaffold could have significant therapeutic implications.
Development of New Synthetic Tools: Research into the reactivity of this compound could reveal new synthetic transformations. For example, its use as a building block for the synthesis of more complex heterocyclic systems could provide chemists with new and efficient synthetic routes to valuable molecular architectures.
In essence, while this compound is currently an unknown quantity, its structural design is rooted in well-established principles of medicinal and organic chemistry. Its investigation represents a classic example of how fundamental chemical research—the synthesis and study of a novel, relatively simple molecule—can lay the groundwork for future discoveries with significant practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
